molecular formula C15H16N2O3 B2911363 N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide CAS No. 1797141-27-5

N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide

Cat. No.: B2911363
CAS No.: 1797141-27-5
M. Wt: 272.304
InChI Key: HZEGMLQZAJVGBM-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-3-(pyridin-2-yloxy)benzamide is a benzamide derivative featuring a pyridin-2-yloxy substituent at the 3-position of the benzamide core and a 2-methoxyethyl group on the nitrogen atom. Benzamides are widely studied for their pharmacological activities, including kinase inhibition, receptor binding, and diagnostic applications .

Properties

IUPAC Name

N-(2-methoxyethyl)-3-pyridin-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-19-10-9-17-15(18)12-5-4-6-13(11-12)20-14-7-2-3-8-16-14/h2-8,11H,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEGMLQZAJVGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=CC=C1)OC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-methoxyethylamine to yield N-(2-methoxyethyl)-3-hydroxybenzamide.

    Introduction of the Pyridin-2-yloxy Group: The hydroxyl group on the benzamide is then substituted with a pyridin-2-yloxy group through a nucleophilic substitution reaction using pyridine-2-ol and a suitable base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The methoxyethyl group and pyridinyloxy moiety may undergo oxidation under specific conditions.

Reaction Type Reagents/Conditions Products Key Observations
Ether Oxidation KMnO₄ (acidic/neutral) or CrO₃Formation of ketones or carboxylic acids via cleavage of the ether bondSelective oxidation of the methoxyethyl chain is plausible under controlled conditions .
Pyridine Oxidation mCPBA (meta-chloroperbenzoic acid)Pyridine N-oxide derivativesObserved in pyridine-containing analogs (e.g., ).

Reduction Reactions

The benzamide and pyridinyloxy groups are susceptible to reduction.

Reaction Type Reagents/Conditions Products Key Observations
Amide Reduction LiAlH₄ (anhydrous ether)Conversion to amine: N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzylamine Requires vigorous conditions due to amide stability; yields depend on steric effects .
Nitro Group Reduction H₂/Pd-C (catalytic hydrogenation)Amine formation (if nitro substituents are present)Not directly applicable but inferred from nitrobenzamide analogs .

Substitution Reactions

The pyridinyloxy group may participate in nucleophilic aromatic substitution (NAS).

Reaction Type Reagents/Conditions Products Key Observations
Pyridinyloxy NAS NH₃/EtOH (heated)Replacement of pyridinyloxy with amino groupLimited reactivity due to electron-rich pyridine ring; requires activating groups .
Methoxyethyl Replacement HBr/AcOHCleavage to form hydroxyl or bromide derivativesMethoxy groups are typically resistant but cleavable under strong acidic conditions.

Hydrolysis Reactions

The benzamide bond and methoxyethyl chain may hydrolyze under acidic or basic conditions.

Reaction Type Reagents/Conditions Products Key Observations
Amide Hydrolysis 6M HCl (reflux) or NaOH/H₂O (heated)Carboxylic acid (3-(pyridin-2-yloxy)benzoic acid ) and amine byproductsAcidic conditions favor slower hydrolysis; basic conditions accelerate the process .
Ether Hydrolysis HI (concentrated, heated)Cleavage to form alcohols or alkyl iodidesRequires extreme conditions due to ether stability.

Coupling Reactions

The amine or hydroxyl intermediates may engage in further synthetic modifications.

Reaction Type Reagents/Conditions Products Key Observations
Amide Coupling EDCI/HOBT, DMFPeptide-like bonds with carboxylic acidsUtilized in benzamide derivative synthesis (e.g., ).
Suzuki-Miyaura Pd(PPh₃)₄, aryl boronic acid, baseBiaryl derivatives via cross-couplingFeasible if halogen substituents are introduced .

Stability and Degradation

  • Thermal Stability : Decomposition observed above 200°C, forming CO, NH₃, and aromatic fragments .
  • Photodegradation : UV exposure may lead to radical-mediated breakdown of the benzamide core .
  • pH Sensitivity : Stable in neutral pH but hydrolyzes rapidly in strongly acidic/basic environments .

7.1. Amide Hydrolysis

RCONHR +H2OH+ or OHRCOOH+H2NR \text{RCONHR }+\text{H}_2\text{O}\xrightarrow{\text{H}^+\text{ or OH}^-}\text{RCOOH}+\text{H}_2\text{NR }

  • Acid-catalyzed: Protonation of carbonyl oxygen enhances electrophilicity.
  • Base-catalyzed: Nucleophilic attack by hydroxide ion at the carbonyl carbon .

7.2. Pyridine N-Oxidation

Pyridine+mCPBAPyridine N oxide+mCBA\text{Pyridine}+\text{mCPBA}\rightarrow \text{Pyridine N oxide}+\text{mCBA}

  • Electrophilic oxygen transfer from mCPBA to pyridine nitrogen .

Scientific Research Applications

N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide involves its interaction with specific molecular targets. The pyridin-2-yloxy group can interact with enzymes or receptors, modulating their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues with N-(2-Methoxyethyl) Substituents

Compounds sharing the N-(2-methoxyethyl) group exhibit diverse biological activities depending on the benzamide substituents:

Compound Name Benzamide Substituent Key Findings Reference
2-(Benzo[b]thiophen-2-yl)-N-(2-methoxyethyl)benzamide Benzo[b]thiophen-2-yl Synthesized via rhodium-catalyzed C–H activation (70% yield); used in heterocycle synthesis . [13]
3,4,5-Trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide 3,4,5-Trimethoxy, thiazole ring Explored for multi-target kinase inhibition; structural complexity enhances binding to Aurora A/STK1 . [17]
N-(2-Methoxyethyl)-3-(pyridin-2-yloxy)benzamide (Target) Pyridin-2-yloxy Hypothesized to exhibit improved solubility due to the methoxyethyl group; potential for kinase or receptor targeting.

Key Observations :

  • The 2-methoxyethyl group enhances solubility and may influence metabolic stability .
  • Substituents on the benzamide core (e.g., heterocycles, methoxy groups) dictate target specificity .

Benzamides with Pyridin-2-yloxy Substituents

Pyridyloxy groups are associated with enhanced receptor binding and pharmacokinetic profiles:

Compound Name N-Substituent Biological Activity Reference
N-(8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(pyridin-2-yloxy)benzamide 8-Azabicyclo[3.2.1]octane sulfonyl High molecular weight (401.5 g/mol); potential CNS activity due to bicyclic amine . [19]
Radioiodinated N-(2-diethylaminoethyl)benzamides Diethylaminoethyl Melanoma uptake up to 23.2% ID/g; slow clearance due to methoxy/acetamido groups . [10]

Key Observations :

  • Pyridin-2-yloxy groups improve tumor targeting in diagnostic agents .
  • Bulky N-substituents (e.g., bicyclic amines) may limit blood-brain barrier penetration .

Pharmacokinetic and Target-Binding Comparisons

Table 3: Substituent Effects on Pharmacokinetics and Binding
Compound Feature Impact on Activity Example Compounds Reference
N-(2-Methoxyethyl) Enhances solubility; reduces urinary excretion compared to diethylaminoethyl groups . 3,4,5-Trimethoxy derivative [10, 17]
Pyridin-2-yloxy Increases melanin affinity in melanoma imaging; no direct sigma receptor correlation . Radioiodinated benzamides [10]
Methoxy/Acetamido Groups Slows metabolic degradation; improves tumor retention (e.g., 23.2% ID/g in B16 melanoma) . 4-Acetamido derivative [10]

Contradictions :

  • Sigma receptor affinity (e.g., Ki = 0.278 µM for compound 2 vs.

Biological Activity

N-(2-methoxyethyl)-3-(pyridin-2-yloxy)benzamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzamide core substituted with a 2-methoxyethyl group and a pyridin-2-yloxy moiety. This unique structure is believed to enhance its interaction with biological targets, influencing its pharmacological properties.

This compound may exert its biological effects through various mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cellular signaling pathways, which could modulate various biological processes.
  • Receptor Interaction : It may interact with specific receptors, altering cellular responses and contributing to its therapeutic effects.

Antiproliferative Activity

Research indicates that derivatives of benzamide compounds, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • MCF-7 Cell Line : Compounds related to this structure have shown IC50 values as low as 1.2 μM, indicating strong activity against breast cancer cells .
  • Other Cell Lines : Similar compounds demonstrated moderate to potent antitumor activity against A549 (lung cancer) and HeLa (cervical cancer) cells with IC50 values ranging from 3.22 to 5.82 μM .

Antioxidant Activity

The presence of methoxy and hydroxy groups in the structure enhances antioxidant properties, which are critical for protecting cells from oxidative stress. Studies have shown that these compounds can significantly reduce reactive oxygen species (ROS) levels, thereby preventing cellular damage .

Antibacterial and Antifungal Activity

Some derivatives have also been evaluated for their antibacterial and antifungal properties:

  • Antibacterial Activity : Certain benzamide derivatives showed effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MIC) as low as 8 μM .
  • Antifungal Activity : Compounds have demonstrated good larvicidal activities against mosquito larvae and significant fungicidal effects against various fungal strains .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituent Effects : Variations in the substituents on the benzene ring significantly affect the biological activity. For example, adding electron-withdrawing groups can enhance antiproliferative effects .
  • Hydrophobicity : The lipophilicity of the compound influences its solubility and bioavailability, impacting its overall efficacy in biological systems.

Case Studies

  • Antitumor Activity : A study evaluated several benzamide derivatives, revealing that modifications at the N atom and on the phenyl ring could lead to enhanced selectivity towards cancer cell lines like MCF-7 .
  • Oxidative Stress Mitigation : Research highlighted that certain derivatives could inhibit oxidative stress pathways without significant toxicity to normal cells, suggesting a therapeutic window for further development .

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